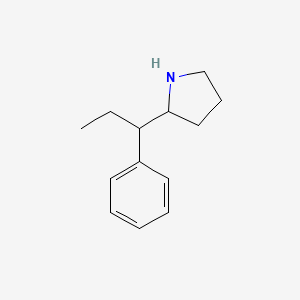

2-(1-Phenylpropyl)pyrrolidine

Description

2-(1-Phenylpropyl)pyrrolidine is a pyrrolidine derivative characterized by a phenylpropyl substituent attached to the pyrrolidine ring. This article compares the compound with similar molecules, focusing on substituent effects, pharmacological profiles, and toxicity.

Properties

IUPAC Name |

2-(1-phenylpropyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-12(13-9-6-10-14-13)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISOICDQKSFEOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylpropyl)pyrrolidine typically involves the reaction of pyrrolidine with 1-phenylpropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the 1-phenylpropyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the deprotonation of pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, often involving the use of automated systems to control temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylpropyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the phenylpropyl group to a more saturated form.

Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated derivatives of the phenylpropyl group.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

2-(1-Phenylpropyl)pyrrolidine has been explored for its potential pharmacological applications, particularly in the treatment of central nervous system (CNS) disorders. Its activity is attributed to its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

- CNS Activity : Research indicates that this compound may enhance cognitive function and reduce anxiety-like behaviors in rodent models, suggesting its potential as a therapeutic agent for anxiety and depression.

- Antioxidant Activity : In vitro studies have demonstrated significant radical scavenging activity, indicating its potential as an antioxidant agent comparable to established antioxidants like ascorbic acid.

- Anti-inflammatory Effects : Studies show that treatment with this compound can lead to decreased levels of pro-inflammatory cytokines, supporting its role in managing inflammatory diseases.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in the development of new pharmaceuticals and agrochemicals.

- Synthesis of Pyrrolidine Derivatives : The compound can be used to synthesize other pyrrolidine derivatives through substitution reactions, leading to compounds with diverse biological activities .

- Intermediate in Specialty Chemicals : It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .

Case Studies

Several studies have highlighted the practical applications of this compound:

- Cognitive Enhancement : A study conducted on rodent models indicated that administration of this compound improved memory retention and reduced anxiety symptoms, suggesting its therapeutic potential for cognitive disorders.

- Inflammation Reduction : In experimental models of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers, showcasing its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(1-Phenylpropyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pyrrolidine ring’s nitrogen atom can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and pharmacological differences between 2-(1-Phenylpropyl)pyrrolidine and related compounds:

Key Findings and Analysis

Structural Modifications and Pharmacological Outcomes: Cyclohexyl vs. Piperidine vs. Pyrrolidine Rings: 4-Phenyl-4-piperidinocyclohexanol , with a piperidine ring and cyclohexanol group, showed overlapping CNS effects but distinct metabolic pathways due to the six-membered ring. Benzamide Integration: The benzamide derivative exhibited analgesia in mice and physical dependence in monkeys, highlighting how non-pyrrolidine moieties (e.g., benzamide) can introduce analgesic properties.

Substituent Effects on Activity: Methoxy Groups: The methoxy modification in (S)-2-(2-(1-Methoxy-3-phenylpropyl)phenyl)pyridine may improve metabolic stability but lacks reported activity data.

Toxicity and Dependence: Acute toxicity studies on 1-(1-Phenylcyclohexyl)pyrrolidine and 4-Phenyl-4-piperidinocyclohexanol suggest dose-dependent risks, though specifics are unreported.

Biological Activity

2-(1-Phenylpropyl)pyrrolidine, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a pyrrolidine ring substituted with a phenylpropyl group, which influences its interaction with various biological targets. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in the fields of neuropharmacology and drug development.

- Chemical Formula : CHN

- Molecular Weight : 203.28 g/mol

- CAS Number : 383127-54-6

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that this compound may influence the dopaminergic and serotonergic pathways, which are critical in regulating mood, reward, and addiction behaviors.

Key Mechanisms:

- Dopamine Transporter (DAT) Inhibition : Similar compounds have shown affinity for DAT, suggesting potential use in treating disorders such as ADHD and substance abuse .

- Serotonin Receptor Modulation : The compound may also interact with serotonin receptors, influencing mood and anxiety levels.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on recent studies:

Case Studies

-

Dopaminergic Effects :

A study investigated the effects of this compound on dopamine release in rodent models. The findings suggested that the compound significantly increased dopamine levels in the striatum, indicating potential for treating dopamine-related disorders . -

Serotonergic Modulation :

Another research effort focused on the compound's interaction with serotonin receptors. Results indicated that it could enhance serotonin signaling, which may help alleviate symptoms of depression and anxiety . -

Neuroprotection Against Toxicity :

In vitro studies demonstrated that this compound could protect neuronal cells from damage induced by neurotoxic agents such as MPP. This suggests a potential role in developing treatments for neurodegenerative diseases .

Safety Profile

While promising, the safety profile of this compound requires careful evaluation. Preliminary studies indicate low toxicity at therapeutic doses; however, further research is necessary to establish long-term safety and potential side effects.

Q & A

Q. What are the established synthetic routes for 2-(1-Phenylpropyl)pyrrolidine, and how can reaction parameters be systematically optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using pyrrolidine derivatives and phenylpropyl precursors. For example, analogous syntheses of pyrrolidine compounds employ DMF as a solvent, potassium carbonate as a base, and controlled heating (e.g., 150°C for 20 hours) to achieve high yields . Optimization can leverage factorial experimental design, where variables like temperature, solvent polarity, and catalyst loading are varied systematically. Orthogonal arrays (e.g., Taguchi methods) reduce the number of trials while identifying critical factors affecting yield and purity .

Q. Which characterization techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly H and C NMR to verify the pyrrolidine ring and phenylpropyl substituents . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) assesses purity. For advanced purity analysis, Differential Scanning Calorimetry (DSC) can detect polymorphic forms or impurities via melting point deviations.

Q. What are the primary biochemical applications of this compound in pharmacological research?

- Methodological Answer : Pyrrolidine derivatives are often studied as enzyme inhibitors or receptor modulators due to their structural flexibility. For example, similar compounds are used to investigate neurotransmitter reuptake mechanisms or G-protein-coupled receptor (GPCR) interactions. Researchers should design in vitro assays (e.g., competitive binding studies or enzymatic activity assays) using purified targets or cell lines expressing recombinant receptors. Dose-response curves and IC/EC calculations are standard for quantifying potency .

Advanced Research Questions

Q. How can computational chemistry enhance the design of novel this compound derivatives with targeted bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory, DFT) predict electronic properties, steric effects, and binding affinities. Tools like ICReDD integrate reaction path searches with machine learning to propose synthetically accessible derivatives . Molecular docking (e.g., AutoDock Vina) screens virtual libraries against protein targets, prioritizing candidates for synthesis. Post-analysis via Molecular Dynamics (MD) simulations assesses stability of ligand-receptor complexes under physiological conditions.

Q. What strategies resolve contradictions in reported pharmacological data for pyrrolidine derivatives, such as conflicting receptor affinity results?

- Methodological Answer : Systematic meta-analyses of published data can identify confounding variables (e.g., assay conditions, cell line variability). Replicate experiments under standardized protocols (e.g., uniform buffer pH, temperature, and receptor expression levels). Comparative studies using isogenic cell lines or knockout models isolate receptor-specific effects. For unresolved discrepancies, advanced techniques like Surface Plasmon Resonance (SPR) provide label-free, real-time binding kinetics to validate affinity measurements .

Q. How can researchers assess the environmental persistence and ecotoxicological risks of this compound?

- Methodological Answer : Conduct OECD guideline tests for biodegradability (e.g., Closed Bottle Test 301D) and soil mobility (e.g., Column Leaching Studies). Bioaccumulation potential is estimated via octanol-water partition coefficients (log ) and in vitro assays with hepatic microsomes. Ecotoxicity screening using Daphnia magna or Aliivibrio fischeri models quantifies acute/chronic effects. For advanced analysis, microspectroscopic imaging (e.g., ToF-SIMS) tracks compound degradation on environmental surfaces .

Data-Driven Experimental Design

Q. What experimental frameworks are recommended for optimizing multi-step syntheses of this compound analogs?

- Methodological Answer : Use response surface methodology (RSM) with Central Composite Design (CCD) to model interactions between reaction steps (e.g., intermediate purification, catalyst recycling). Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, enable real-time monitoring of reaction progress. For scalability, apply dimensionless scaling parameters (e.g., Reynolds number for mixing efficiency) during pilot-scale trials .

Q. How should researchers address the lack of toxicity data for this compound in early-stage studies?

- Methodological Answer : Implement tiered risk assessment: (1) In silico toxicity prediction using platforms like Derek Nexus or ProTox-II; (2) High-throughput in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity screens); (3) Zebrafish embryo acute toxicity testing (FET assay) as a vertebrate model. Cross-validate results with structurally similar compounds documented in PubChem or EPA DSSTox .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.